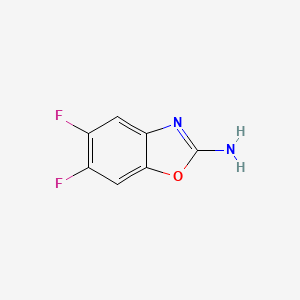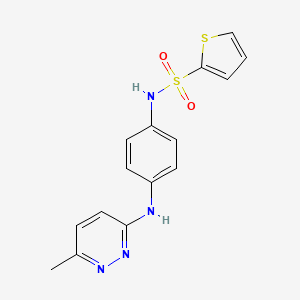![molecular formula C12H14N4O3 B2463903 4-[(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)oxy]methylpyridine CAS No. 1429418-93-8](/img/structure/B2463903.png)
4-[(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)oxy]methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-[(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)oxy]methylpyridine” is a complex organic molecule that contains a pyridine and a nitro-substituted pyrazole group . Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . Nitro groups (-NO2) are functional groups that consist of one nitrogen atom and two oxygen atoms. It’s important to note that nitro groups are often used in the synthesis of explosives .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as 1H and 13C NMR spectroscopy, infrared spectroscopy, and X-ray crystallography .Wissenschaftliche Forschungsanwendungen
Molecular Structure and Hydrogen Bonding
- Hydrogen Bonding in Derivatives: Studies have shown that molecules similar to 4-[(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)oxy]methylpyridine, like methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate, exhibit complex hydrogen-bonded sheets, contributing to our understanding of molecular interactions in such compounds (Portilla et al., 2007).
- Molecular-Electronic Structure: Isomers of related compounds demonstrate polarized molecular-electronic structures, offering insights into the electronic properties of pyrazole derivatives (Portilla et al., 2007).
Synthesis and Biological Activities
- Synthesis of Derivatives: The synthesis process of related compounds, such as 4-(Pyridin-3-yl)-2-hydroxy-4-oxobut-2-enoic acid derivatives, has been explored, revealing potential analgesic and antibacterial activities (Oleshchuk et al., 2019).
- Cyclization Reactions: Research on cyclizations of monocyclic 5-nitropyridin-2(1H)-ones has helped understand the formation of compounds with pyrazole structures (Smolyar & Yutilov, 2008).
Application in Imaging and Energetic Materials
- PET Imaging Agents: Derivatives have been synthesized for potential use in PET imaging for detecting enzymes in neuroinflammation, showcasing the application in medical imaging (Wang et al., 2018).
- Energetic Material Properties: Novel pyrazole compounds have been synthesized, demonstrating promising explosive properties and advancing the field of energetic materials (Dalinger et al., 2016).
Corrosion Inhibition and Surface Analysis
- Corrosion Inhibitors: Research on heterocyclic diazoles, including pyrazoles, has shown their effectiveness as corrosion inhibitors, which is crucial in material science and engineering (Babić-Samardžija et al., 2005).
Antitumor Agents and Structural Studies
- Antitumor Activity: Some pyridine derivatives related to this compound have exhibited antitumor activity, contributing to cancer research and drug development (Temple et al., 1992).
- Ligand Complex Chemistry: The derivatives have been used as ligands, demonstrating their potential in the synthesis and study of complex chemical structures (Halcrow, 2005).
Anti-Inflammatory and Analgesic Properties
- Anti-Inflammatory and Analgesic Activities: Novel pyrazolone derivatives have shown potential anti-inflammatory, analgesic, and antipyretic activities (Antre et al., 2011).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
4-[(4-nitro-1-propan-2-ylpyrazol-3-yl)oxymethyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-9(2)15-7-11(16(17)18)12(14-15)19-8-10-3-5-13-6-4-10/h3-7,9H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFMNXVMFVDJAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=N1)OCC2=CC=NC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)oxy]methylpyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-2-amino-N-(4-fluorobenzyl)-1-((furan-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2463822.png)
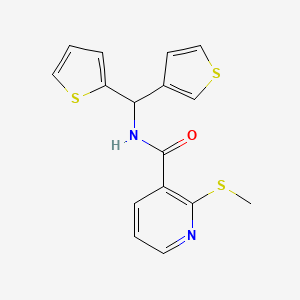
![(E)-4-(Dimethylamino)-N-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]but-2-enamide](/img/structure/B2463825.png)
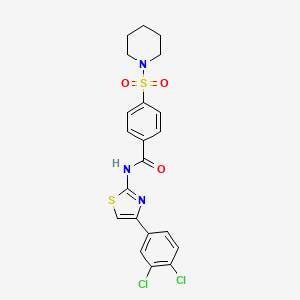
![2,4-Dibromo-6-[(cycloheptylimino)methyl]benzenol](/img/structure/B2463828.png)
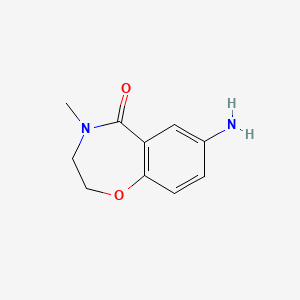
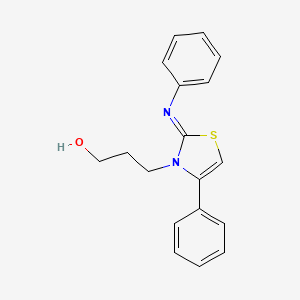
![[4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine;hydrochloride](/img/structure/B2463832.png)
![5-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B2463833.png)
![3,9-dimethyl-7-(4-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2463834.png)
